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Compound of Interest

Compound Name: 2,2-Diethoxyacetophenone

Cat. No.: B009421 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-
Diethoxyacetophenone (CAS No: 6175-45-7), a compound of interest in organic synthesis

and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with

the experimental protocols for data acquisition.

Spectroscopic Data Summary
The structural formula of 2,2-Diethoxyacetophenone is C₆H₅COCH(OCH₂CH₃)₂. The

spectroscopic data are pivotal for its structural elucidation and purity assessment. The

quantitative data are summarized in the tables below.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR (Proton NMR) Data

While a publicly available, fully assigned spectrum with coupling constants is not available, the

expected chemical shifts and multiplicities can be predicted based on the molecular structure.

The spectrum is typically recorded in deuterated chloroform (CDCl₃).[1]
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Protons (Label)
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-a (Aromatic, ortho) ~8.0-8.2 Multiplet 2H

H-b (Aromatic,

meta/para)
~7.3-7.6 Multiplet 3H

H-c (Acetal CH) ~5.1-5.3 Singlet 1H

H-d (Methylene, -

OCH₂-)
~3.6-3.8 Quartet 4H

H-e (Methyl, -CH₃) ~1.2-1.4 Triplet 6H

¹³C NMR (Carbon-13 NMR) Data

Similar to the proton NMR data, a complete, assigned public dataset for the ¹³C NMR spectrum

is not readily available.[2][3] The predicted chemical shifts are listed below.

Carbon (Label) Predicted Chemical Shift (δ, ppm)

C=O (Ketone) ~190-195

C-q (Aromatic, Quaternary) ~135-140

C-a (Aromatic, ortho) ~128-130

C-b (Aromatic, para) ~132-134

C-c (Aromatic, meta) ~128-130

C-d (Acetal CH) ~100-105

C-e (Methylene, -OCH₂-) ~60-65

C-f (Methyl, -CH₃) ~15-20

The IR spectrum reveals the functional groups present in the molecule. The data below

represents the characteristic absorption bands expected for 2,2-Diethoxyacetophenone.
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibrational Mode

~3060 Medium C-H (Aromatic) Stretching

~2980, ~2870 Medium-Strong C-H (Aliphatic) Stretching

~1690 Strong
C=O (Ketone,

conjugated)
Stretching

~1600, ~1450 Medium-Weak C=C (Aromatic) Stretching

~1100-1050 Strong C-O (Ether/Acetal) Stretching

~750, ~690 Strong C-H (Aromatic) Out-of-plane Bending

UV-Vis spectroscopy provides information about the electronic transitions within the molecule,

particularly the conjugated system.

λmax (nm)
Molar Absorptivity
(ε, L·mol⁻¹·cm⁻¹)

Solvent
Electronic
Transition

~242-250 Not available Ethanol/Hexane π → π

~325 Not available Ethanol/Hexane n → π

The absorption at ~242-250 nm is attributed to the π → π* transition of the conjugated system

involving the benzene ring and the carbonyl group.[4][5] The weaker absorption at ~325 nm is

characteristic of the n → π* transition of the carbonyl group's non-bonding electrons.[4]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

2,2-Diethoxyacetophenone sample
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Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

5 mm NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of 2,2-Diethoxyacetophenone in

0.6-0.7 mL of CDCl₃ in a clean, dry vial.

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrumentation:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.
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Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Objective: To identify the functional groups present in 2,2-Diethoxyacetophenone.

Materials and Equipment:

2,2-Diethoxyacetophenone sample (liquid)

Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR)

accessory or salt plates (NaCl or KBr).

Procedure (using ATR):

Background Spectrum: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small drop of the liquid 2,2-Diethoxyacetophenone sample

directly onto the ATR crystal.

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add

multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

Perform a background correction.

Identify and label the major absorption peaks.

Objective: To determine the wavelengths of maximum absorption (λmax) for the electronic

transitions in 2,2-Diethoxyacetophenone.

Materials and Equipment:
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2,2-Diethoxyacetophenone sample

Spectroscopic grade solvent (e.g., ethanol or hexane)

Quartz cuvettes (1 cm path length)

Dual-beam UV-Vis spectrophotometer

Procedure:

Sample Preparation: Prepare a dilute solution of 2,2-Diethoxyacetophenone in the chosen

solvent. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0

at the λmax.

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it

in the reference beam of the spectrophotometer and run a baseline correction over the

desired wavelength range (e.g., 200-400 nm).

Spectrum Acquisition:

Fill a second quartz cuvette with the sample solution and place it in the sample beam.

Scan the spectrum over the selected wavelength range.

Data Analysis:

Identify the wavelengths of maximum absorbance (λmax).

Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental

workflows and the logical connections between the different spectroscopic techniques.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b009421?utm_src=pdf-body
https://www.benchchem.com/product/b009421?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Processing & Analysis

Dissolve in CDCl3

NMR Spectrometer

Neat Liquid Sample

FT-IR Spectrometer

Dilute in Ethanol/Hexane

UV-Vis Spectrophotometer

FT, Phasing, Calibration Background Correction Baseline Correction

Peak Identification & Interpretation

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 2,2-Diethoxyacetophenone.
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Caption: Logical integration of spectroscopic data for structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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